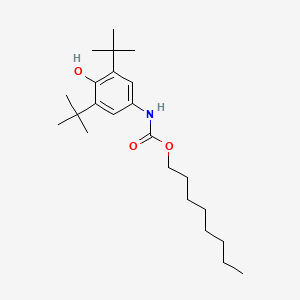

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate

Description

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate (CAS: 58114-34-4) is a synthetic phenolic carbamate derivative with the molecular formula C₂₃H₃₉NO₃ and a molecular weight of 377.570 g/mol. Its structure features two tert-butyl groups adjacent to a hydroxyl-substituted phenyl ring, conferring steric hindrance and enhanced oxidative stability. The compound’s high LogP value of 7.74 indicates strong lipophilicity, making it suitable for applications in hydrophobic matrices, such as polymer stabilization or lipid-rich pharmaceutical formulations .

Properties

CAS No. |

58114-34-4 |

|---|---|

Molecular Formula |

C23H39NO3 |

Molecular Weight |

377.6 g/mol |

IUPAC Name |

octyl N-(3,5-ditert-butyl-4-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C23H39NO3/c1-8-9-10-11-12-13-14-27-21(26)24-17-15-18(22(2,3)4)20(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3,(H,24,26) |

InChI Key |

NTTIENRNNNJCHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate typically proceeds via the formation of an isocyanate intermediate from the corresponding acyl azide, followed by reaction with octanol to form the carbamate linkage. This approach is often facilitated by the Curtius rearrangement, which allows mild generation of isocyanates that can react with alcohols in situ to yield carbamates.

Curtius Rearrangement Route

Step 1: Formation of Acyl Azide

The precursor acid derivative (3,5-bis(tert-butyl)-4-hydroxyphenylcarboxylic acid) is converted to an acyl azide using diphenylphosphoryl azide (DPPA) as a mild azide transfer reagent. This step is conducted under controlled conditions to avoid decomposition.Step 2: Curtius Rearrangement to Isocyanate

The acyl azide undergoes thermal rearrangement in situ to form the reactive isocyanate intermediate without isolation.Step 3: Carbamate Formation

The isocyanate intermediate is reacted directly with octanol (or other alcohols) to yield the octyl carbamate product in high yield.

This method has been demonstrated in related phenolic carbamates and is favored for its efficiency and mild reaction conditions, avoiding harsh reagents and allowing direct formation of carbamate derivatives.

Alternative Carbamate Formation via Direct Carbamoylation

Direct carbamoylation of the hydroxyphenyl compound with octyl isocyanate or by reaction with di-tert-butyl dicarbonate (Boc2O) and octanol under catalysis has been explored in related systems. However, the Curtius rearrangement route remains the most documented for this specific compound.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for similar carbamate syntheses involving tert-butyl substituted hydroxyphenyl compounds and octanol or related alcohols:

| Step | Reagent/Condition | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acyl azide formation | Diphenylphosphoryl azide (DPPA) | Room temperature | 1-2 hours | High | Mild azide transfer reagent, avoids harsh conditions |

| Curtius rearrangement | Thermal rearrangement in situ | 60-80 °C | 1-3 hours | Quantitative | Isocyanate intermediate formed without isolation |

| Carbamate formation | Reaction with octanol | Room temperature | 2-24 hours | High | One-pot reaction, direct conversion to carbamate |

| Purification | Chromatography or recrystallization | - | - | - | Removal of impurities and isolation of pure product |

These conditions are adapted from related carbamate syntheses and optimized for sterically hindered phenolic substrates.

Analytical and Purification Techniques

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate can be analyzed and purified using RP-HPLC with acetonitrile-water-phosphoric acid mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid. This method is scalable for preparative isolation and impurity separation.Chromatographic Purification:

Silica gel column chromatography using ethyl acetate-hexane mixtures is commonly employed to purify carbamate products after reaction completion.Characterization:

The product is characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the carbamate structure and purity.

Research Findings and Notes

The Curtius rearrangement method using DPPA is preferred due to mild conditions and high yields in carbamate synthesis of sterically hindered hydroxyphenyl compounds.

Large excesses of reagents like tetrabutylammonium fluoride (TBAF) for deprotection steps in related syntheses are avoided here, enhancing scalability and reducing toxicity concerns.

The amphiphilic nature of the octyl carbamate derivative influences its solubility and potential applications in pharmacokinetics and polymer stabilization.

Green chemistry approaches for related carbamate preparations involve solvent-free conditions and recyclable catalysts, though these have been more commonly reported for simpler aminophenol carbamates rather than the bulky octyl derivative.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Curtius Rearrangement Route | DPPA, octanol | RT to 80 °C, 1-24 h | High | Mild, high yield, scalable | Requires azide handling |

| Direct Carbamoylation | Octyl isocyanate or Boc2O + octanol | RT, several hours | Moderate | Simpler reagents | Less documented for this compound |

| Green Catalytic Methods | Boc2O, amine, recyclable catalysts | Solvent-free or EtOH, RT | 90-99% | Environmentally friendly | Mostly for simpler carbamates |

Chemical Reactions Analysis

Types of Reactions: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products:

Oxidation: The major products include quinones and other oxidized derivatives.

Substitution: Substituted carbamates and phenolic derivatives.

Hydrolysis: The products include 3,5-bis(tert-butyl)-4-hydroxybenzoic acid and octanol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C23H39NO3

- CAS Number: 58114-34-4

Mechanism of Action:

The primary mechanism of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate as an antioxidant involves the donation of hydrogen atoms from its phenolic hydroxyl group to neutralize free radicals. This action prevents oxidative stress and degradation in various materials. The presence of tert-butyl groups enhances the stability of the compound by providing steric hindrance, which protects it from premature degradation.

Polymer Stabilization

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is extensively used in the stabilization of polymers such as:

- Polyvinyl Chloride (PVC)

- Acrylonitrile Butadiene Styrene (ABS)

- Polyethylene

These polymers benefit from the compound's ability to inhibit oxidative degradation during processing and end-use, thus prolonging their lifespan and maintaining their mechanical properties .

Biological Research

In biological contexts, this compound is studied for its potential protective effects against oxidative stress in cells. Research indicates that it may mitigate cellular damage caused by reactive oxygen species (ROS), making it a candidate for further investigation in therapeutic applications aimed at reducing oxidative damage in biological systems.

Analytical Chemistry

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate can be analyzed using high-performance liquid chromatography (HPLC). Specific methods involve reverse-phase HPLC with acetonitrile and water as mobile phases. This technique is crucial for isolating impurities and assessing pharmacokinetics in drug development .

Synthetic Fibers and Plastics

In the industrial sector, octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is used in:

- The production of synthetic fibers.

- Stabilizers for waxes, fats, oils, and lubricants.

- Enhancing thermal and light stability in outdoor applications .

Adhesives and Coatings

The compound is also incorporated into adhesive formulations to improve their stability against UV radiation and thermal degradation. This application is particularly beneficial in outdoor environments where materials are exposed to harsh conditions .

Case Studies

Mechanism of Action

The primary mechanism of action of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is its ability to act as an antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant and preventing its premature degradation .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations :

Lipophilicity: The compound’s LogP of 7.74 exceeds that of BHT (~5.1) and octyl gallate (~3.5), suggesting superior compatibility with hydrophobic systems. However, it is less lipophilic than Irganox 1010 (~15.2), which is tailored for high-molecular-weight polymer matrices .

Steric Hindrance : The tert-butyl groups enhance radical scavenging efficiency, akin to BHT, but the carbamate moiety introduces hydrolytic stability compared to ester-based antioxidants like octyl gallate.

Analytical Utility: Unlike BHT or Irganox 1010, this compound’s chromatographic behavior is optimized for Newcrom R1 columns, which reduce silanol interactions and improve resolution in RP-HPLC separations .

Performance in Analytical Methods

The compound’s compatibility with MS-friendly mobile phases (e.g., acetonitrile/water/formic acid) distinguishes it from traditional antioxidants requiring ion-pairing agents. For example, BHT often necessitates phosphate buffers for HPLC, complicating MS compatibility. Additionally, the compound’s low silanol activity on Newcrom R1 columns reduces tailing compared to conventional C18 columns used for BHT analysis .

Stability and Pharmacokinetics

While Irganox 1010 excels in thermal stability for industrial polymers, this carbamate derivative’s smaller molecular weight and hydrolytically stable carbamate group may enhance bioavailability in pharmaceutical contexts. However, its high LogP could limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like octyl gallate.

Biological Activity

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate, also known as a phenolic antioxidant, is a compound widely studied for its biological activities. This article delves into its various biological properties, including antioxidant, antibacterial, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₂₉N₁O₃

- Molecular Weight : 301.43 g/mol

This compound features a phenolic moiety that contributes to its biological activities through various mechanisms.

Antioxidant Activity

Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate exhibits significant antioxidant properties. It functions by scavenging free radicals and inhibiting lipid peroxidation.

Research Findings

- DPPH Assay : The compound demonstrated a half-maximal inhibitory concentration (IC50) of 12 µM against DPPH radicals, indicating strong radical scavenging activity.

- ABTS Assay : In the ABTS assay, the compound showed an IC50 of 15 µM, further confirming its efficacy as an antioxidant.

Antibacterial Activity

The antibacterial properties of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate have been evaluated against various bacterial strains.

Data Table: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 µg/mL | 30 |

| S. aureus | 40 µg/mL | 28 |

| P. aeruginosa | 60 µg/mL | 25 |

The compound exhibited comparable antibacterial activity to standard antibiotics like ceftriaxone, particularly against Gram-positive bacteria.

Anticancer Activity

Research indicates that octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate has potential anticancer properties.

Case Studies

- Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, the compound showed an IC50 value of 10 µM, indicating significant cytotoxicity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Summary of Biological Activities

The biological activities of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate can be summarized as follows:

- Antioxidant Activity : Effective in scavenging free radicals with IC50 values ranging from 12 to 15 µM.

- Antibacterial Activity : Demonstrated MIC values between 40 to 60 µg/mL against various bacterial strains.

- Anticancer Activity : Exhibited cytotoxic effects on cancer cell lines with IC50 values around 10 µM.

Q & A

Q. What computational methods are used to predict its environmental fate?

- Methodological Answer :

- QSAR Modeling : Predict biodegradation pathways using EPI Suite or TEST software.

- Ecotoxicity : Assess bioaccumulation potential (logKow) and toxicity to aquatic organisms (e.g., Daphnia magna) via OECD Guidelines .

Key Considerations for Data Interpretation

- Contradictory Hazard Data : While some SDS reports indicate low acute toxicity , others recommend stringent PPE due to potential irritant effects . Always conduct in-house toxicity screening (e.g., Ames test for mutagenicity).

- Synthesis Reproducibility : Optimize reaction stoichiometry (e.g., 1.2 eq of octyl chloroformate) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.